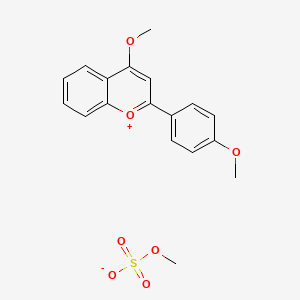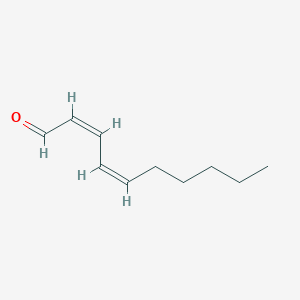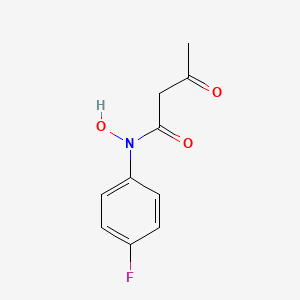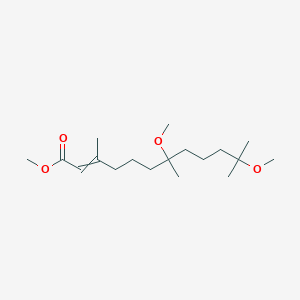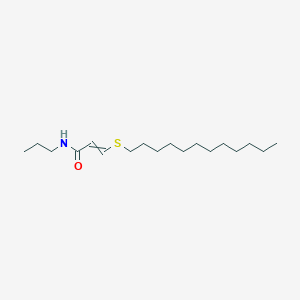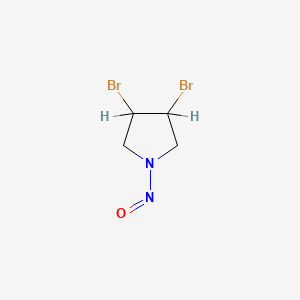
3,4-Dibromo-1-nitrosopyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-nitrosopyrrolidine: is an organic compound with the molecular formula C4H6Br2N2O . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of bromine and nitroso groups in its structure makes it a compound of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-nitrosopyrrolidine typically involves the bromination of 1-nitrosopyrrolidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromo-1-nitrosopyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitroso group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Reduction Reactions: Products include 3,4-dibromo-1-aminopyrrolidine.
Oxidation Reactions: Products include various oxidized forms of the nitroso group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dibromo-1-nitrosopyrrolidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .
Biology and Medicine: The compound’s biological activity is of interest in medicinal chemistry. It can be used in the study of enzyme inhibition and as a potential lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various applications in chemical manufacturing .
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1-nitrosopyrrolidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromo-1-nitrosopyrrolidine: is similar to other nitrosopyrrolidine derivatives such as 1-nitrosopyrrolidine and 3,4-dibromopyrrolidine .
N-Nitrosopyrrolidine: and N-Nitrosopiperidine are structurally related compounds with differing biological activities.
Uniqueness: The presence of both bromine and nitroso groups in this compound makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions .
Eigenschaften
CAS-Nummer |
69112-97-6 |
|---|---|
Molekularformel |
C4H6Br2N2O |
Molekulargewicht |
257.91 g/mol |
IUPAC-Name |
3,4-dibromo-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H6Br2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2 |
InChI-Schlüssel |
OIEBLSJDXKMKIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1N=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



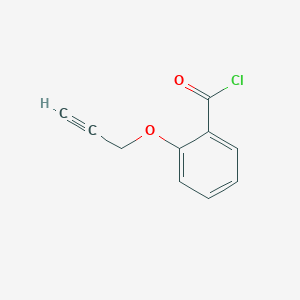
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
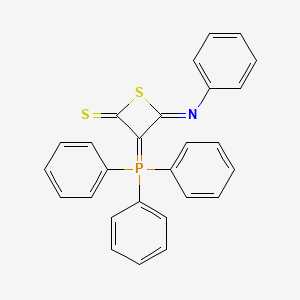
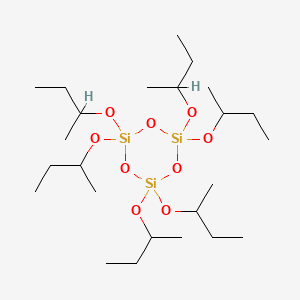

![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
